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Compound of Interest

Compound Name: 1-Piperazineethanol, 4-phenyl-

CAS No.: 36245-26-8

Cat. No.: B1266446 Get Quote

For researchers, scientists, and professionals in drug development, the journey from a

promising molecule to a viable therapeutic is paved with critical physicochemical assessments.

Among these, solubility stands as a cornerstone parameter, profoundly influencing a

compound's bioavailability, formulation, and overall efficacy. This guide provides a

comprehensive technical overview of the solubility of 4-phenyl-1-piperazineethanol, a member

of the pharmacologically significant phenylpiperazine class. Given the limited availability of

direct experimental data for this specific molecule, this document emphasizes the foundational

principles and robust methodologies required to accurately determine and interpret its solubility

profile. We will delve into the theoretical underpinnings dictated by its molecular structure,

provide detailed, field-proven experimental protocols, and discuss the practical application of

this knowledge in a research and development setting.

Molecular Structure and Predicted Solubility Profile
The solubility of an organic molecule is a direct consequence of its structure—the interplay

between polar and non-polar functional groups. 4-Phenyl-1-piperazineethanol possesses a

composite structure that suggests a nuanced solubility behavior.

The Phenyl Group (-C₆H₅): This aromatic ring is non-polar and hydrophobic, contributing to

the molecule's solubility in organic solvents.

The Piperazine Ring: This cyclic diamine is a key feature. The nitrogen atoms can act as

hydrogen bond acceptors. Furthermore, as a weak base, the piperazine moiety allows for
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significant pH-dependent aqueous solubility. In acidic environments, the nitrogen atoms can

be protonated, forming a more polar, water-soluble salt.

The Ethanol Group (-CH₂CH₂OH): The hydroxyl group is polar and capable of both donating

and accepting hydrogen bonds, enhancing solubility in protic solvents like water and

alcohols.

Physicochemical Properties and Semi-Quantitative Predictions:

Several computed properties for 4-phenyl-1-piperazineethanol provide further insight into its

likely solubility.

Property Value Implication for Solubility

Molecular Weight 206.28 g/mol

Moderate molecular weight,

generally favorable for

solubility.

XLogP3 1.2

This value indicates a slight

preference for a lipid

environment over an aqueous

one, suggesting moderate

lipophilicity. Solubility in non-

polar organic solvents is

expected to be greater than in

water.

Hydrogen Bond Donor Count 1
The single hydroxyl group can

donate a hydrogen bond.

Hydrogen Bond Acceptor

Count
3

The two nitrogen atoms and

the oxygen atom can accept

hydrogen bonds.

Topological Polar Surface Area

(TPSA)
26.7 Å²

This relatively low TPSA

suggests good potential for

membrane permeability, a

property often balanced

against aqueous solubility.
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Based on this structural analysis, we can predict that 4-phenyl-1-piperazineethanol will exhibit:

Limited solubility in neutral water.

Increased aqueous solubility at lower pH due to the basic nature of the piperazine ring.

Good solubility in polar protic solvents (e.g., ethanol, methanol).

Moderate to good solubility in polar aprotic solvents (e.g., DMSO, acetone).

Limited solubility in non-polar solvents (e.g., hexane).

Foundational Experimental Methodologies
To move from prediction to precise quantification, rigorous experimental methods are essential.

The following sections detail the gold-standard protocols for determining the thermodynamic

solubility and pH-dependent characteristics of 4-phenyl-1-piperazineethanol.

Thermodynamic Solubility Determination: The Shake-
Flask Method
The shake-flask method is the most reliable technique for determining the equilibrium solubility

of a compound. It involves creating a saturated solution and measuring the concentration of the

dissolved solute.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-phenyl-1-piperazineethanol in a given

solvent at a specified temperature.

Materials:

4-Phenyl-1-piperazineethanol (solid)

Solvent of interest (e.g., purified water, ethanol, pH 7.4 buffer)

Glass vials with screw caps
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Orbital shaker or rotator with temperature control

Syringe filters (0.22 µm, non-adsorptive)

High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent

analytical instrument

Volumetric flasks and pipettes

Procedure:

Sample Preparation: Add an excess amount of solid 4-phenyl-1-piperazineethanol to a glass

vial. The key is to have undissolved solid present throughout the experiment to ensure a

saturated solution. A good starting point is to add approximately 10 mg of the compound to 1

mL of the solvent.

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant

temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a

sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

Phase Separation: After equilibration, allow the vials to stand undisturbed at the

experimental temperature for a short period to let the excess solid settle.

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a

syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This

step is critical to remove all undissolved particles.

Quantification: Prepare a series of standard solutions of 4-phenyl-1-piperazineethanol of

known concentrations. Analyze both the filtered sample and the standard solutions using a

validated analytical method, such as HPLC-UV.

Data Reporting: Calculate the concentration of the dissolved compound in the filtrate based

on the calibration curve generated from the standard solutions. Report the solubility in units

such as mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination
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Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Characterizing pH-Dependent Solubility: Potentiometric
Titration for pKa Determination
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For ionizable compounds like 4-phenyl-1-piperazineethanol, solubility in aqueous media is

highly dependent on pH. Understanding this relationship requires determining the acid

dissociation constant (pKa). Potentiometric titration is a precise method for this purpose.

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the pKa value(s) of the basic nitrogen(s) in the piperazine ring of 4-

phenyl-1-piperazineethanol.

Materials:

4-Phenyl-1-piperazineethanol

Standardized strong acid (e.g., 0.1 M HCl)

Purified water (degassed)

Thermostatted titration vessel

Calibrated pH electrode and meter

Magnetic stirrer

Burette

Procedure:

Sample Preparation: Accurately weigh a known amount of 4-phenyl-1-piperazineethanol and

dissolve it in a known volume of purified water. A co-solvent may be used if aqueous

solubility is very low, but its effect on pKa must be considered.

Titration Setup: Place the solution in the thermostatted vessel, immerse the calibrated pH

electrode and the magnetic stir bar, and begin gentle stirring.

Titration: Add the standardized strong acid titrant in small, precise increments using the

burette.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Data Analysis: Plot the recorded pH values against the volume of titrant added. The

equivalence point(s) can be identified from the inflection point(s) of the titration curve (or its

derivative). The pKa value corresponds to the pH at the half-equivalence point.

Logical Flow for pKa Determination and pH-Solubility
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Caption: The pH-dependent equilibrium of 4-phenyl-1-piperazineethanol, shifting to the soluble

protonated form in acidic conditions.

This pH-dependent behavior is critical in drug development. For an orally administered drug,

the compound will encounter the low pH of the stomach, where its solubility would be

enhanced, potentially aiding dissolution. Subsequently, in the higher pH environment of the

intestine, the compound may become less soluble, which could impact its absorption.

Conclusion: A Framework for Comprehensive
Solubility Assessment
While a definitive, pre-existing solubility dataset for 4-phenyl-1-piperazineethanol is elusive, this

guide provides the essential scientific framework for its determination and interpretation. By

understanding the molecule's structural attributes, applying rigorous experimental

methodologies like the shake-flask method and potentiometric titration, and correctly

interpreting the resulting data, researchers can build a comprehensive solubility profile. This

knowledge is not merely academic; it is a prerequisite for advancing a compound through the

drug development pipeline, enabling informed decisions in formulation, toxicology, and clinical

study design.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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